molecular formula C13H19NO2S B8481456 5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B8481456
M. Wt: 253.36 g/mol
InChI Key: QDJSWSBQYDDJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[3,2-c]pyridine core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The tert-butoxycarbonyl (t-BOC) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

The synthesis of 5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include modulation of enzyme activity, alteration of receptor signaling, and interaction with cellular components .

Comparison with Similar Compounds

5-Boc-3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

tert-butyl 3-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H19NO2S/c1-9-8-17-11-5-6-14(7-10(9)11)12(15)16-13(2,3)4/h8H,5-7H2,1-4H3

InChI Key

QDJSWSBQYDDJGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1CN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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